Quinoline, 8-(4-amino-1-methylbutylamino)-6-methoxy-, d-

CYP2D6 metabolism enantioselective pharmacokinetics primaquine metabolite profiling

The compound Quinoline, 8-(4-amino-1-methylbutylamino)-6-methoxy-, d- (CAS 57152-56-4) is the (+)-(S) enantiomer of primaquine, also designated d-primaquine or (4R)-N-(6-methoxy-8-quinolyl)pentane-1,4-diamine. It belongs to the 8-aminoquinoline (8-AQ) class, the only antimalarial pharmacophore with clinically validated activity against dormant Plasmodium vivax hypnozoites in the liver.

Molecular Formula C15H21N3O
Molecular Weight 259.35 g/mol
CAS No. 57152-56-4
Cat. No. B13903358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline, 8-(4-amino-1-methylbutylamino)-6-methoxy-, d-
CAS57152-56-4
Molecular FormulaC15H21N3O
Molecular Weight259.35 g/mol
Structural Identifiers
SMILESCC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2
InChIInChI=1S/C15H21N3O/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14/h4,6,8-11,18H,3,5,7,16H2,1-2H3/t11-/m1/s1
InChIKeyINDBQLZJXZLFIT-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-Primaquine (CAS 57152-56-4) Procurement Guide: Single-Enantiomer 8-Aminoquinoline for Antimalarial Research and Radical Cure Development


The compound Quinoline, 8-(4-amino-1-methylbutylamino)-6-methoxy-, d- (CAS 57152-56-4) is the (+)-(S) enantiomer of primaquine, also designated d-primaquine or (4R)-N-(6-methoxy-8-quinolyl)pentane-1,4-diamine . It belongs to the 8-aminoquinoline (8-AQ) class, the only antimalarial pharmacophore with clinically validated activity against dormant Plasmodium vivax hypnozoites in the liver [1]. The racemic formulation (CAS 90-34-6) has been the standard of care for radical cure of relapsing malaria since 1952; however, the two enantiomers exhibit divergent pharmacokinetic, metabolic, and toxicological profiles that are obscured in the racemate [2]. This guide provides quantitative, comparator-anchored evidence for why procurement of the resolved (+)-enantiomer—rather than racemic primaquine or alternative 8-AQs—matters for specific research and development objectives.

Why Racemic Primaquine or Alternative 8-Aminoquinolines Cannot Substitute for (+)-Primaquine (CAS 57152-56-4) in Enantiomer-Specific Research


Racemic primaquine contains a 50:50 mixture of (+)-(S) and (−)-(R) enantiomers that are metabolized by human CYP2D6 with dramatically different rates and product profiles: the (+)-enantiomer is depleted 1.67-fold faster and generates an orthoquinone degradation product at twice the abundance of the (−)-enantiomer [1]. These metabolic differences translate into divergent in vivo toxicity—in beagle dogs, (+)-(S)-PQ produced dose-limiting methemoglobinemia at 5 mg/kg/day while (−)-(R)-PQ was well tolerated at the same dose [2]. Alternative 8-AQs such as tafenoquine offer single-dose convenience but require mandatory G6PD testing, carry a black-box warning for hemoglobin declines, and have not demonstrated non-inferiority to primaquine for radical cure in patient-level meta-analysis [3]. The following quantitative evidence establishes precisely when and why the resolved (+)-enantiomer should be selected over racemic PQ or other 8-AQs.

(+)-Primaquine (CAS 57152-56-4) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Informed Procurement


CYP2D6 Metabolic Depletion Rate: (+)-Primaquine Is Metabolized 1.67-Fold Faster Than the (−)-Enantiomer

In recombinant human CYP2D6 supersome incubations, (+)-(S)-primaquine exhibited significantly faster metabolic depletion than (−)-(R)-primaquine. At a starting concentration of 20 μM, (+)-primaquine showed 50% depletion within 120 minutes, compared to only 30% depletion for (−)-primaquine over the same period [1]. The estimated Vmax for (+)-primaquine was 0.98 μmol/min/mg (Km = 33.1 μM), versus 0.42 μmol/min/mg (Km = 21.6 μM) for (−)-primaquine, yielding a 2.33-fold higher maximum velocity [1]. The racemic mixture showed intermediate values (Vmax = 0.75 μmol/min/mg; Km = 24.2 μM). This establishes that the (+)-enantiomer is the primary substrate for CYP2D6-mediated ring oxidation, the metabolic pathway most strongly linked to the generation of hemotoxic reactive metabolites [2].

CYP2D6 metabolism enantioselective pharmacokinetics primaquine metabolite profiling

Orthoquinone Metabolite Generation: (+)-Primaquine Produces 2-Fold More Pro-Oxidant Orthoquinone Than the (−)-Enantiomer

5-Hydroxyprimaquine, a CYP2D6-generated metabolite, is unstable and degrades to an orthoquinone species implicated in redox cycling and hemolytic toxicity. Quantitative metabolite profiling revealed that this orthoquinone degradation product was twice as abundant in (+)-primaquine incubations compared to (−)-primaquine incubations, accounting for 18–20% of total CYP2D6-mediated conversion of (+)-primaquine [1]. Conversely, 2-OH-PQ was preferentially formed from (+)-primaquine in a 4:1 ratio over (−)-primaquine, while 4-OH-PQ was preferentially formed from (−)-primaquine in a 5:1 ratio over (+)-primaquine [1]. These divergent hydroxylation patterns produce distinct downstream reactive species profiles that cannot be reproduced using the racemate alone.

orthoquinone metabolite oxidative stress hemolytic toxicity mechanism

In Vivo Hemolytic Toxicity Discrimination: (+)-Primaquine Is More Hematotoxic Than (−)-Primaquine in G6PD-Deficient Humanized Mouse Model

In a NOD-SCID mouse model engrafted with G6PD-deficient human red blood cells, (−)-(R)-primaquine was demonstrably less hemolytic than (+)-(S)-primaquine at equi-effective antiparasitic doses [1]. In beagle dogs, (+)-(S)-primaquine caused significant methemoglobinemia and frank toxicity at 5 mg/kg/day administered orally for 3 days, whereas (−)-(R)-primaquine was well tolerated under identical conditions [1]. Yet in mouse models of Plasmodium berghei infection, (+)-(S)-primaquine exhibited superior suppressive and causal prophylactic activity compared to (−)-(R)-primaquine [1]. This potency–toxicity dissociation between enantiomers—higher antiparasitic efficacy but greater hematotoxicity for the (+)-form—is consistent with rhesus macaque data showing (+)-primaquine produced a concentration-dependent rise in methemoglobin exceeding that of (−)-primaquine, while (−)-primaquine in combination with chloroquine successfully prevented P. cynomolgi relapse at 0.6 mg/kg/day [2].

G6PD deficiency hemolytic anemia humanized mouse model safety margin

Human Pharmacokinetic Differentiation: (+)-Primaquine Exhibits Higher Exposure and Distinct Metabolite Profile Versus the (−)-Enantiomer

In a crossover study of 36 healthy human volunteers with normal G6PD activity, single oral doses of (+)-(S)-primaquine, (−)-(R)-primaquine, and racemic primaquine were administered at two dose levels. Plasma Cmax and AUC were higher for (+)-primaquine than for (−)-primaquine, while apparent volume of distribution and total body clearance were higher for the (−)-enantiomer [1]. Most strikingly, metabolism was enantioselective: plasma PQ-N-carbamoyl glucuronide (PQ-N-CG) was derived solely from (+)-primaquine, whereas (−)-primaquine was much more efficiently converted to carboxyprimaquine (cPQ) [1]. Cmax values of cPQ and PQ-N-CG were 10-fold and 2-fold higher, respectively, than those of the parent drug [1]. These data demonstrate that the two enantiomers are handled by human drug-metabolizing enzymes as fundamentally distinct chemical entities with non-overlapping primary metabolic routes.

human pharmacokinetics enantioselective clearance carboxyprimaquine PQ-N-carbamoyl glucuronide

Radical Cure Efficacy: High-Dose Primaquine Regimens Reduce P. vivax Recurrence to 13.0% vs 18.5% for Low-Dose at 6 Months

The multicentre EFFORT trial (n=960 randomized across Ethiopia, Pakistan, Indonesia, and Cambodia) compared 7-day high-dose primaquine (total 7 mg/kg), single-dose tafenoquine (300 mg), and 14-day low-dose primaquine (total 3.5 mg/kg) for prevention of P. vivax recurrence. The cumulative incidence of recurrence at 6 months was 13.0% (97.55% CI 9.0–18.5) for high-dose primaquine and 18.5% (97.55% CI 13.8–24.6) for low-dose primaquine (HR 0.66; 97.55% CI 0.40–1.09; p=0.063) [1]. Tafenoquine showed 12.6% recurrence (97.55% CI 8.8–18.0; HR 0.64 vs low-dose; p=0.041). In the earlier DETECTIVE trial, the proportion of patients free from recurrence at 6 months was 69.6% (95% CI 60.2–77.1) for 14-day primaquine versus 62.4% (95% CI 54.9–69.0) for single-dose tafenoquine, with primaquine demonstrating a numerical but not statistically significant advantage [2]. These data contextualize the dose-dependent efficacy of primaquine-based regimens and inform selection of the active pharmaceutical ingredient for formulation development and clinical trial sourcing.

Plasmodium vivax radical cure relapse prevention EFFORT trial dose optimization

Gametocytocidal Activity: Primaquine 45 mg Single Dose Clears Gametocytes More Slowly Than Bulaquine 75 mg but Remains the WHO-Recommended Transmission-Blocking Standard

In a randomized, partially blinded study of 90 hospitalized adults with blood schizonticide-responsive P. falciparum malaria and gametocytemia >55/μL, a single 45 mg dose of primaquine was compared with a single 75 mg dose of bulaquine (a prodrug whose major metabolite is primaquine). On day 8 post-treatment, 65% (20/31) of primaquine recipients showed persistent gametocytemia versus 32% (19/59) of bulaquine recipients (P = 0.002) [1]. Gametocyte viability (by exflagellation) was also higher in the primaquine arm: 52% (16/31) versus 12% (7/59) for bulaquine (P = 0.000065) [1]. By day 15, all patients in both arms were gametocyte-free. Separately, a mechanistic PK-PD modeling study demonstrated that a single 0.25 mg/kg dose of primaquine reduced P. falciparum mosquito infectivity to near zero within 48 hours, establishing the low-dose transmission-blocking benchmark [2].

gametocytocidal transmission blocking Plasmodium falciparum bulaquine comparison

Optimal Procurement Scenarios for (+)-Primaquine (CAS 57152-56-4): Evidence-Driven Research and Development Applications


Enantiomer-Specific CYP2D6 Metabolism and Reactive Metabolite Toxicology Studies

The resolved (+)-enantiomer is indispensable for laboratories investigating CYP2D6-dependent hemolytic toxicity mechanisms. Because the (+)-form is metabolized 1.67-fold faster than the (−)-form and generates 2-fold more orthoquinone degradation product [1], it provides the maximal toxicodynamic signal in in vitro hepatocyte or erythrocyte incubation systems. Researchers can use (+)-primaquine as a positive control for CYP2D6-mediated reactive oxygen species generation and methemoglobin formation, while comparing against the (−)-enantiomer or racemate to dissect enzyme-dependent versus enzyme-independent toxicity pathways [2]. This application directly supports the development of safer 8-AQ analogs with reduced hemolytic liability.

Analytical Reference Standard for Enantioselective Bioanalytical Method Development

Regulatory bioequivalence and pharmacokinetic studies of primaquine formulations require enantioselective LC-MS/MS methods capable of resolving (+)- and (−)-primaquine, as well as their enantiomer-specific metabolites carboxyprimaquine and PQ-N-carbamoyl glucuronide. The human volunteer PK study demonstrated that PQ-N-CG is derived exclusively from the (+)-enantiomer [1], making the pure (+)-primaquine reference standard (CAS 57152-56-4) essential for calibrating metabolite-specific assays. Procurement of the single enantiomer eliminates the need for chiral chromatographic separation during routine analytical runs when the objective is tracking the (+)-enantiomer-specific metabolite signature.

Preclinical Efficacy–Toxicity Trade-Off Screening in Rodent Malaria Models

In mouse models of P. berghei infection, (+)-primaquine demonstrates superior suppressive and causal prophylactic activity compared to the (−)-enantiomer [1]. This makes it the preferred enantiomer for establishing the upper bound of antiparasitic efficacy in dose-ranging studies. Simultaneously, its established hemolytic toxicity in the G6PD-deficient NOD-SCID humanized mouse model [1] provides a built-in toxicity benchmark against which next-generation 8-AQ development candidates (e.g., NPC1161B, which shows ED100 = 0.5 mg/kg with no hemolysis at this dose [2]) can be directly compared for therapeutic index improvement.

Transmission-Blocking Drug Discovery: Gametocytocidal Reference Compound for Standardized Assays

Primaquine remains the only clinically validated gametocytocidal agent with WHO recommendation for transmission blocking at 0.25 mg/kg single dose [1]. Its well-characterized dose-dependent effect on P. falciparum gametocyte clearance and mosquito infectivity, as quantified through mechanistic PK-PD modeling [2], establishes primaquine (and by extension its resolved enantiomers) as the essential reference compound for standardizing in vitro gametocytocidal assays, exflagellation inhibition tests, and membrane-feeding transmission assays. Procurement of the pure (+)-enantiomer ensures batch-to-batch consistency in reference activity for screening novel transmission-blocking candidates.

Quote Request

Request a Quote for Quinoline, 8-(4-amino-1-methylbutylamino)-6-methoxy-, d-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.